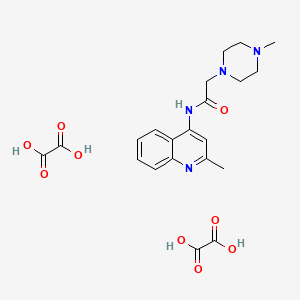![molecular formula C17H24N2O2 B6017848 [2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B6017848.png)
[2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone is a complex organic compound that features a morpholine ring, a pyridine ring, and a cyclohexylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone typically involves the reaction of cyclohexylmethylamine with 2-chloropyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
[2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine and pyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
科学的研究の応用
Chemistry
In chemistry, [2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate certain biological pathways suggests it could be useful in treating various diseases, including neurological disorders and cancers .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of [2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
[Cyclohexylmethyl]morpholine: Similar structure but lacks the pyridine ring.
[2-(Morpholin-4-yl)ethyl]amine: Contains the morpholine ring but with different substituents.
[2-(Cyclohexylmethyl)pyridine]: Similar structure but lacks the morpholine ring.
Uniqueness
The uniqueness of [2-(Cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the morpholine and pyridine rings, along with the cyclohexylmethyl group, allows for versatile interactions in chemical reactions and biological systems .
特性
IUPAC Name |
[2-(cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(16-8-4-5-9-18-16)19-10-11-21-15(13-19)12-14-6-2-1-3-7-14/h4-5,8-9,14-15H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEMZLGELDUQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(phenylethynyl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B6017778.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B6017785.png)
![1-(cyclopropylacetyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6017787.png)

![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)
![4-{6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6017805.png)

![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6017831.png)
![2-[3-[[[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]amino]methyl]indol-1-yl]acetamide](/img/structure/B6017844.png)
![2-amino-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017849.png)

![4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B6017854.png)
![2-(2,6-dichlorophenyl)-N-[3-({[(2,6-dichlorophenyl)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B6017858.png)
![2-(4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B6017860.png)
